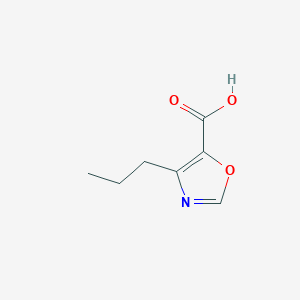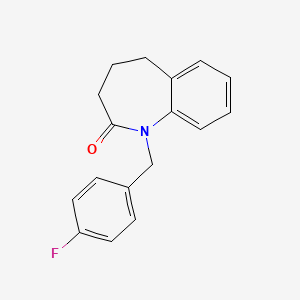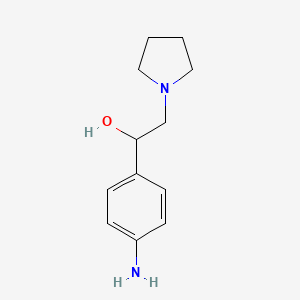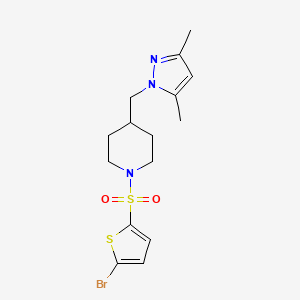![molecular formula C19H19N3O4 B2943293 Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 683778-86-1](/img/structure/B2943293.png)
Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by various substitutions to add the different functional groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a flat, aromatic core, while the various substituents add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the allyl group might undergo reactions typical of alkenes, such as addition reactions. The carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar carboxylate group and the less polar aromatic ring .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
The compound has been utilized as a precursor in the synthesis of novel derivatives, illustrating its versatility in medicinal chemistry. Specifically, the iodolactonization product obtained from methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate was used for the synthesis of new 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. These derivatives, containing carboxamide- and methylamine-groups on the pyrrole ring, highlight the compound's potential for generating structurally diverse molecules with potentially varied biological activities (Yaremchuk et al., 2018).
Exploration in Organic Synthesis
Further research into the structural modification of pyrimidine derivatives showcased the compound's role in the development of new chemical entities. This includes the synthesis of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides. These compounds have been prepared and evaluated for their biological activities, demonstrating the compound's utility in the synthesis of molecules with potential therapeutic applications (Petrie et al., 1985).
Nonlinear Optical (NLO) Properties
The pyrimidine ring, a core structure in the compound, is well-known for its presence in DNA and RNA as nitrogenous bases. A study focused on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, revealed significant findings in nonlinear optics (NLO) fields. This suggests potential applications of derivatives of the compound in optoelectronics and high-tech applications, indicating its importance beyond medicinal chemistry into materials science (Hussain et al., 2020).
Antiviral and Antitumor Activity
Derivatives synthesized from the compound have been explored for their antibacterial, antifungal, and antitumor activities. This exploration into the biological activities of the compound's derivatives underscores its potential as a precursor for the development of new therapeutic agents with diverse pharmacological profiles (Shanmugasundaram et al., 2011).
Inhibition of DNA Glycosylases
Research into the synthesis of 6-methyl-2-methoxy-4-O-acyloxy and 6-methyl-2,4-di-O-acyloxypyrimidine derivatives, including the compound of interest, has demonstrated their inhibitory activity against human and herpetic DNA glycosylases. This indicates the compound's potential in the development of antiviral agents, showcasing its relevance in therapeutic interventions against viral infections (Botta et al., 1994).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information, it’s difficult to say how this compound interacts with its targets. Many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
But indole derivatives, which have a similar structure, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The effects would likely be related to the modulation of the activity of the compound’s target proteins and the subsequent changes in cellular biochemical pathways .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
prop-2-enyl 7-methyl-5-(3-methylphenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-8-26-18(24)13-11(3)20-16-15(17(23)22-19(25)21-16)14(13)12-7-5-6-10(2)9-12/h4-7,9,14H,1,8H2,2-3H3,(H3,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPITCHMBWRKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2943210.png)



![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)







![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2943230.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2943231.png)